

# The Ascendancy of Spirobifluorene Derivatives in Photovoltaics: A Comparative Performance Guide

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## Compound of Interest

Compound Name: **9,9'-Spirobi[9H-fluorene]**

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In the relentless pursuit of highly efficient and stable solar energy conversion, the role of charge-transporting materials is paramount. Among the various classes of materials, **9,9'-spirobi[9H-fluorene]** (SBF) derivatives have carved out a significant niche, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Their rigid, three-dimensional spiro structure is instrumental in achieving amorphous films with high glass transition temperatures, which is crucial for the long-term stability of solar cell devices.<sup>[1][2]</sup> This guide provides an in-depth comparison of the performance of various SBF derivatives, delving into the molecular design strategies that have propelled them to the forefront of photovoltaic research and offering insights for future material development.

The benchmark SBF-based HTM, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9'-spirobifluorene, widely known as Spiro-OMeTAD, has been a cornerstone in achieving power conversion efficiencies (PCEs) exceeding 25% in PSCs.<sup>[3]</sup> However, Spiro-OMeTAD is not without its drawbacks, including a multi-step, high-cost synthesis and the necessity of hygroscopic dopants to enhance its conductivity, which can compromise the long-term stability of the device.<sup>[4]</sup> These challenges have catalyzed a global research effort to engineer novel SBF derivatives that can surpass the performance and stability of the incumbent champion.

## The Core Philosophy: Molecular Engineering of the Spirobifluorene Scaffold

The fundamental approach to developing new SBF-based HTMs revolves around the strategic modification of the core spirobifluorene structure and its peripheral functional groups. These modifications aim to fine-tune the material's optoelectronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, hole mobility, and film-forming capabilities.

A prevalent strategy involves the replacement of the methoxy-containing triphenylamine units of Spiro-OMeTAD with other electron-donating moieties. For instance, incorporating carbazole or fluorene chromophores has been shown to yield HTMs with superior performance.<sup>[5]</sup> Another successful approach is the introduction of fluorine atoms into the peripheral groups, which can lower the HOMO energy level for better alignment with the perovskite valence band and enhance the material's hydrophobicity, thereby improving device stability.<sup>[3]</sup>

More recently, a shift from isotropic to anisotropic molecular design has emerged.<sup>[6]</sup> Instead of functionalizing all four arms of the spirobifluorene core with identical groups, this strategy involves the independent tailoring of the two orthogonal components of the spiro-skeleton. This allows for a more nuanced control over the material's properties, leading to HTMs with enhanced thermal stability, optimized energy level alignment, and superior film morphology.<sup>[6]</sup>

A significant advancement in the evolution of spiro-based HTMs is the introduction of the spiro[fluorene-9,9'-xanthene] (SFX) core.<sup>[7][8]</sup> The SFX scaffold offers a more facile synthesis and allows for greater molecular design flexibility. HTMs based on the SFX core have demonstrated impressive PCEs and enhanced stability, positioning them as highly promising alternatives to traditional spirobifluorene derivatives.<sup>[7][9][10]</sup>

## Comparative Performance Analysis of Key SBF Derivatives

The following table summarizes the performance of several notable SBF derivatives in n-i-p perovskite solar cells, benchmarked against the conventional Spiro-OMeTAD. The data highlights the impact of different molecular design strategies on the key photovoltaic parameters.

Hole-Transporting Material	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (Voc) [V]	Short-Circuit Current Density (Jsc) [mA cm-2]	Fill Factor (FF)	Key Molecular Feature/Strategy
Spiro-OMeTAD (doped)	~19.23 - 21.39	~1.12 - 1.15	~23.5 - 25.5	~0.78 - 0.80	Benchmark SBF with methoxyphenylamine arms
Spiro-mF	24.82	1.16	26.35	0.81	Fluorination of methoxyphenyl groups[3]
SF-MPA-MCz	24.53	-	-	-	Anisotropic design with distinct functional groups[6]
spiro-mCl	25.26	1.16	-	-	Chlorination of the spiro core[11]
X60	19.84	-	-	-	Low-cost spiro[fluorene-9,9'-xanthene] (SFX) core[8]
X55	20.8	-	-	-	Oligomeric SFX-based HTM[7]
SP-SMe (dopant-free)	21.95	-	-	-	Asymmetric SFX core with

			thiomethyl groups[9]
SFX- POCCF <sub>3</sub>	21.48	-	SFX core with trifluoroethoxy units for enhanced stability[12]

## Delving Deeper: Causality Behind Performance Variations

The superior performance of derivatives like Spiro-mF can be attributed to the electron-withdrawing nature of fluorine, which lowers the HOMO energy level to -5.19 eV, providing a better energy level alignment with the perovskite absorber layer.[3] This improved alignment facilitates more efficient hole extraction and transport, leading to a higher Voc and Jsc.[3]

The anisotropic design of SF-MPA-MCz allows for independent tuning of the molecule's properties. This results in enhanced thermal stability and optimized interfacial properties, contributing to a remarkable PCE of 24.53%. [6] The hole mobility of pristine SF-MPA-MCz was found to be  $4.5 \times 10^{-5}$  cm<sup>2</sup> V<sup>-1</sup> s<sup>-1</sup>, which is higher than that of Spiro-OMeTAD ( $2.1 \times 10^{-5}$  cm<sup>2</sup> V<sup>-1</sup> s<sup>-1</sup>). [6]

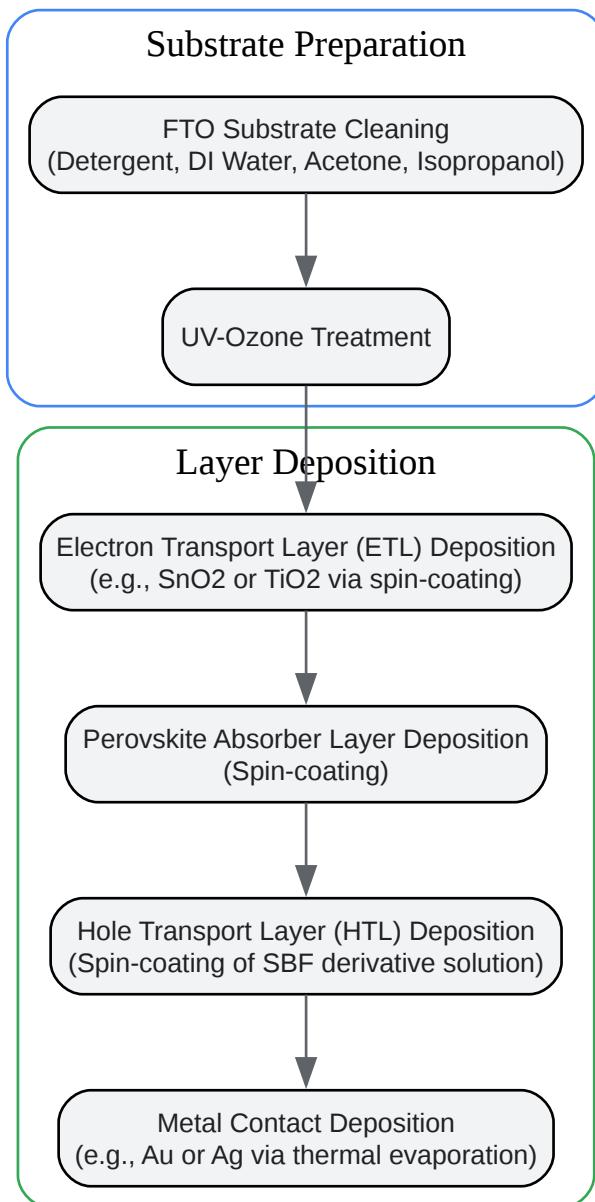
The introduction of the spiro[fluorene-9,9'-xanthene] (SFX) core in molecules like X60 and X55 offers several advantages. The SFX unit is more readily synthesized and can be functionalized to create HTMs with deep HOMO energy levels, high hole mobility, and excellent thermal stability.[7][8] For instance, X55, an oligomeric SFX-based HTM, demonstrated a PCE of 20.8%, outperforming Spiro-OMeTAD under the same conditions.[7]

Furthermore, the development of dopant-free HTMs like SP-SMe is a significant step towards improving the long-term operational stability of PSCs.[9] By circumventing the need for hygroscopic dopants, these materials can mitigate a key degradation pathway in perovskite devices. The SP-SMe-based device not only achieved a high PCE of 21.95% but also exhibited enhanced stability under continuous illumination and thermal stress.[9]

# Experimental Protocols: A Guide to Fabrication and Characterization

To ensure the reproducibility and accurate comparison of results, standardized experimental protocols are essential. The following outlines a typical procedure for the fabrication and characterization of n-i-p perovskite solar cells employing SBF derivatives as the HTM.

## Device Fabrication Workflow



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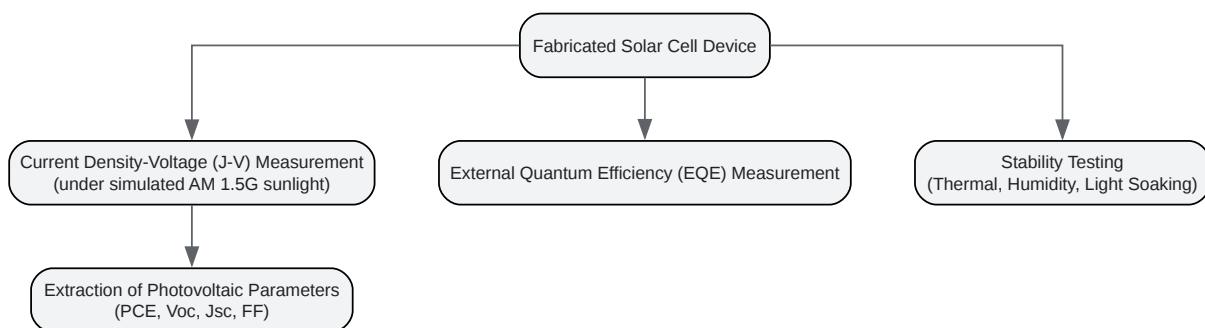
Caption: A typical workflow for the fabrication of n-i-p perovskite solar cells.

#### Step-by-Step Methodology:

- Substrate Preparation:
  - Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.[13][14]
  - The cleaned substrates are then treated with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.[13]
- Electron Transport Layer (ETL) Deposition:
  - A compact layer of an n-type metal oxide, such as  $\text{SnO}_2$  or  $\text{TiO}_2$ , is deposited onto the FTO substrate. This is commonly done by spin-coating a precursor solution followed by annealing at an elevated temperature.[13][15]
- Perovskite Absorber Layer Deposition:
  - The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a solvent like DMF/DMSO) is spin-coated onto the ETL.[14]
  - An anti-solvent dripping step during spin-coating is often employed to induce rapid crystallization and form a uniform, dense perovskite film.[16]
  - The film is then annealed at a specific temperature (typically around 100-150 °C) to complete the perovskite crystallization.[14][15]
- Hole Transport Layer (HTL) Deposition:
  - A solution of the SBF derivative in a solvent like chlorobenzene is prepared. For doped HTLs, additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are included.[1]
  - The HTL solution is then spin-coated on top of the perovskite layer.[17]

- Metal Contact Deposition:
  - Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[15]

## Characterization Protocol



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Caption: Standard characterization protocol for perovskite solar cells.

### Key Characterization Techniques:

- Current Density-Voltage (J-V) Measurements: The primary performance of the solar cells is evaluated by measuring their J-V characteristics under simulated AM 1.5G sunlight (100 mW cm<sup>-2</sup>).[18] From these measurements, the key photovoltaic parameters—PCE, Voc, Jsc, and FF—are determined. It is crucial to report the scan direction (forward or reverse) and scan rate, as perovskite solar cells can exhibit hysteresis.[18]
- External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current conversion efficiency (IPCE), measures the ratio of charge carriers collected by the solar cell to the number of incident photons of a given energy. The integrated Jsc from the EQE spectrum should be consistent with the Jsc obtained from the J-V measurement.
- Stability Testing: To assess the long-term performance of the devices, they are subjected to various stress tests. This includes storage in controlled humidity and temperature

environments, continuous illumination (light soaking) at the maximum power point, and thermal cycling. The degradation of the photovoltaic parameters is monitored over time.[\[12\]](#)

## Future Outlook and Conclusion

The field of SBF derivatives for solar cell applications is vibrant and rapidly evolving. The move towards dopant-free systems and the exploration of novel core structures like SFX are paving the way for more stable and cost-effective perovskite solar cells. Anisotropic molecular design offers a powerful tool for fine-tuning the properties of these materials with unprecedented precision.

While significant progress has been made, challenges remain. The synthesis of complex SBF derivatives can still be a bottleneck for large-scale production. Therefore, a continued focus on simplifying synthetic routes without compromising performance is essential. Furthermore, a deeper understanding of the structure-property relationships, particularly at the perovskite/HTM interface, will be crucial for the rational design of the next generation of SBF-based HTMs.

In conclusion, the **9,9'-spirobi[9H-fluorene]** scaffold has proven to be an exceptionally versatile platform for the development of high-performance hole-transporting materials. The ongoing innovation in molecular design, exemplified by the derivatives discussed in this guide, continues to push the boundaries of solar cell efficiency and stability, bringing us closer to the widespread adoption of this promising photovoltaic technology.

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